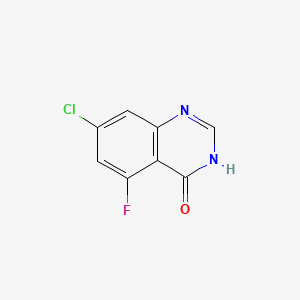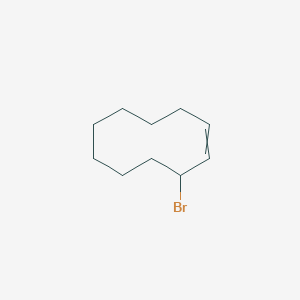
3-Bromocyclodecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromocyclodecene is an organic compound with the molecular formula C10H17Br It is a brominated derivative of cyclodecene, characterized by the presence of a bromine atom attached to the third carbon of the cyclodecene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromocyclodecene can be synthesized through the allylic bromination of cyclodecene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of ultraviolet light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom from cyclodecene, forming an allylic radical. This radical then reacts with bromine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromocyclodecene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclodecene derivatives.
Addition Reactions: The double bond in the cyclodecene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) can be used to add across the double bond.
Major Products Formed
Substitution: Products include cyclodecene derivatives with various substituents replacing the bromine atom.
Elimination: Products include cyclodecene and its isomers.
Addition: Products include dibromocyclodecene and other halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromocyclodecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromocyclodecene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom significantly influences the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromocyclohexene: Another brominated cyclic compound with similar reactivity.
Cyclodecene: The parent compound without the bromine atom.
3-Chlorocyclodecene: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
3-Bromocyclodecene is unique due to the presence of the bromine atom, which imparts distinct reactivity patterns compared to its non-brominated or chlorinated analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
56325-56-5 |
|---|---|
Molekularformel |
C10H17Br |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
3-bromocyclodecene |
InChI |
InChI=1S/C10H17Br/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8,10H,1-5,7,9H2 |
InChI-Schlüssel |
FDNGUEYNQDEJBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC=CC(CCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


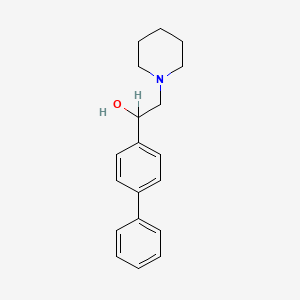
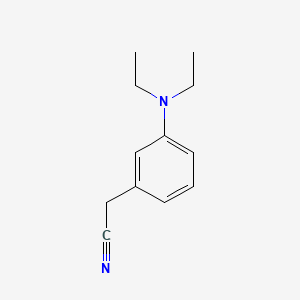
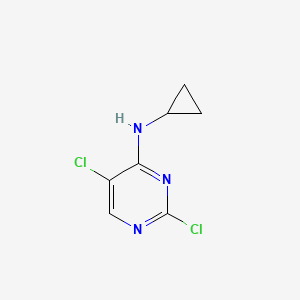
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
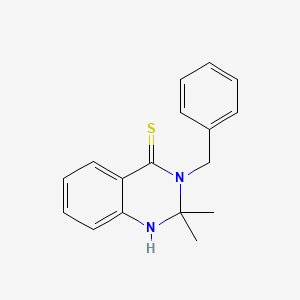
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
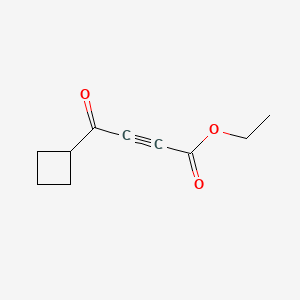
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)



